molecular formula C17H23N3O2 B5597368 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

Cat. No.: B5597368
M. Wt: 301.4 g/mol
InChI Key: SFEYIZJMDOXKBU-UHFFFAOYSA-N
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Description

8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the morpholino group through nucleophilic substitution. The cyanide group can be introduced via a nucleophilic addition reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyanide group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl acetate
  • 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl chloride
  • 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl bromide

Uniqueness

What sets 8-ethyl-3,3-dimethyl-6-morpholino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-ethyl-3,3-dimethyl-6-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-15-14-11-22-17(2,3)9-12(14)13(10-18)16(19-15)20-5-7-21-8-6-20/h4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYIZJMDOXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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